molecular formula C8H16ClN B2498060 Spiro[2.4]heptan-2-ylmethanamine;hydrochloride CAS No. 2490402-44-1

Spiro[2.4]heptan-2-ylmethanamine;hydrochloride

Cat. No.: B2498060
CAS No.: 2490402-44-1
M. Wt: 161.67
InChI Key: AGGQPHLNRQAMDQ-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-2-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C8H16ClN. It is a spirocyclic amine, which means it contains a spiro-connected cyclopropane and cyclopentane ring system. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.4]heptan-2-ylmethanamine;hydrochloride typically involves the reaction of spiro[2.4]heptan-2-ylmethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

    Starting Material: Spiro[2.4]heptan-2-ylmethanamine.

    Reagent: Hydrochloric acid (HCl).

    Reaction Conditions: The reaction is usually performed at room temperature with stirring to ensure complete conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-2-ylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Spiro[2.4]heptan-2-ylmethanamine;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Research into potential therapeutic applications, such as drug development for neurological conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Spiro[2.4]heptan-2-ylmethanamine;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.

    Spiro[2.4]heptane: Contains cyclopropyl and cyclopentyl rings sharing one carbon.

Uniqueness

Spiro[2.4]heptan-2-ylmethanamine;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

spiro[2.4]heptan-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-6-7-5-8(7)3-1-2-4-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGQPHLNRQAMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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